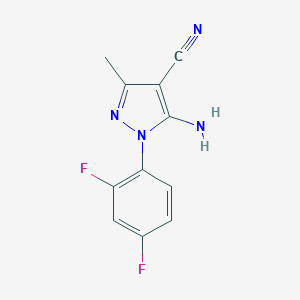

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied for their potential applications in various fields, including antimicrobial activity and crop protection .

Synthesis Analysis

The synthesis of pyrazole derivatives can be accomplished through various methods. For instance, the Gewald synthesis technique has been employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another approach involves a one-pot multicomponent cyclocondensation using deep eutectic solvents, which avoids the use of toxic catalysts and solvents . Additionally, a facile one-pot synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed for 5-amino-1H-pyrazole-4-carbonitrile derivatives . A catalyst-free grinding method has also been reported for the synthesis of related pyrazole compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. The crystal structure of related compounds, such as 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, has been obtained by X-ray crystallography . Similarly, the crystal structure of 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile has been elucidated, revealing the dihedral angles between the mean planes of the phenyl and pyrazole groups and the influence of intermolecular hydrogen bonding on the structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For example, Michael-type addition reactions have been used to synthesize a series of pyrazoles with high regio-selectivity . The reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated to propose a reaction mechanism . Furthermore, pyrazole derivatives have been transformed into related fused heterocyclic systems, demonstrating their versatility in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the substituents attached to the pyrazole ring. The crystal and molecular structure of these compounds, such as 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, is stabilized by intermolecular interactions, which can affect their physical properties and reactivity . The presence of fluorinated groups, as in the compound of interest, can also impact the chemical properties, such as the acidity of the amino group and the reactivity of the carbonitrile group .

Applications De Recherche Scientifique

Corrosion Inhibition

A study on pyranopyrazole derivatives, closely related to 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic environments. The corrosion inhibition efficiency was observed to increase with the concentration of inhibitors, indicating their potential in protecting metals from corrosion. The adsorption of these inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm, suggesting a strong and uniform adsorption process. This finding is significant for industries where metal durability is critical, such as in construction and automotive manufacturing (Yadav et al., 2016).

Unexpected Reaction Outcomes in Synthesis

In synthetic chemistry, the manipulation of 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can lead to unexpected products, which has implications for the development of new pharmaceuticals and materials. For instance, during the synthesis of tetrazoles from carbonitriles, unexpected 1H-pyrazolo[3,4-d]pyrimidine derivatives were obtained instead of the intended tetrazole derivatives. This highlights the compound's utility in exploring novel chemical reactions and pathways, potentially leading to new discoveries in medicinal chemistry and material science (Faria et al., 2013).

Crystal Structure Analysis

The study of crystal structures of compounds similar to 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has provided insights into their chemical behavior and interaction potential. For example, the crystal structure of a related compound was determined, offering a foundation for understanding how such molecules interact with other compounds, which is crucial for the design of drugs and materials with specific properties. Understanding the crystal structure helps in predicting solubility, stability, and reactivity, which are essential parameters in drug development and materials science (Liu et al., 2013).

Enhancement of Spectral Properties

Research into the electronic and spectral properties of fluoropyrazolecarbonitrile derivatives, related to 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, has shown that these compounds exhibit significant changes upon interaction with other molecules like fullerenes. Such studies are vital for developing new optical materials and sensors, as they can lead to the discovery of compounds with enhanced luminescence and absorption properties. This is particularly relevant in the creation of advanced materials for electronic and photonic devices (2022).

Propriétés

IUPAC Name |

5-amino-1-(2,4-difluorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSJVBVHKNJXCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646608 |

Source

|

| Record name | 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

1020057-92-4 |

Source

|

| Record name | 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.